molecular formula C18H16N2O3S B6518701 3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one CAS No. 895796-35-7

3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one

Cat. No. B6518701
CAS RN: 895796-35-7
M. Wt: 340.4 g/mol
InChI Key: HBWQTQIZWDOCON-UHFFFAOYSA-N
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Description

The compound “3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms . Additionally, it contains a thiochromenone group, which is a tricyclic structure with a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, piperazine, and thiochromenone groups. Each of these groups has distinct reactivity due to the different electronic properties of their constituent atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base . The aromatic rings could contribute to its stability and potentially its color .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17-13-4-1-2-6-16(13)24-12-14(17)19-7-9-20(10-8-19)18(22)15-5-3-11-23-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWQTQIZWDOCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CSC3=CC=CC=C3C2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Furylcarbonyl)piperazino]-4H-thiochromen-4-one

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